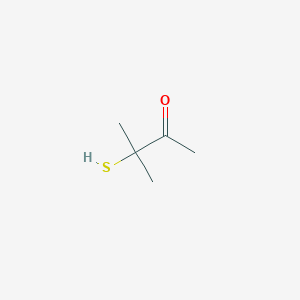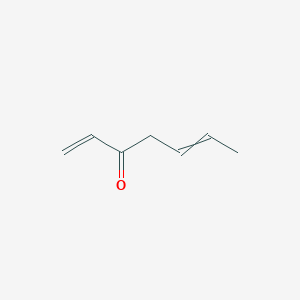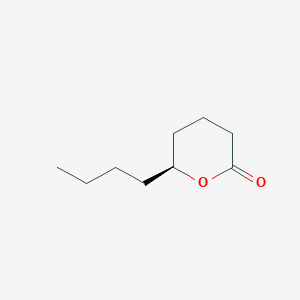
EverFluor FL Thapsigargin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EverFluor FL Thapsigargin is a cell-permeant, green-fluorescent probe used for investigating thapsigargin binding sites in live cells. It is derived from Thapsigargin, a natural compound found in the roots and fruits of Mediterranean plants from Thapsia L. species . Thapsigargin has been used for centuries in folk medicine to treat rheumatic pain, lung diseases, and female infertility .
Synthesis Analysis
The complete biosynthesis of thapsigargin has yet to be elucidated . A proposed biosynthesis starts with the farnesyl pyrophosphate . There have been several iterations to a final practical and scalable synthetic route capable of generating both unnatural and natural products based around the guaianolide skeleton . An alternative 14-step synthesis to thapsigargin has also been developed .
Molecular Structure Analysis
The molecular formula of EverFluor FL Thapsigargin is C44H57BF2N2O12 . Its molecular weight is 854.74 . Thapsigargin, from which EverFluor FL Thapsigargin is derived, has a molecular formula of C34H50O12 and a molecular weight of 650.75 .
Chemical Reactions Analysis
Thapsigargin and related compounds are produced by Thapsia garganica L. (Apiaceae) and are thought to be a defense compound against herbivory . Thapsigargin inhibits the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) in both vertebrates and invertebrates . The results show a significant change in a plant’s chemical profile after mimicking an herbivory event .
Physical And Chemical Properties Analysis
Thapsigargin, from which EverFluor FL Thapsigargin is derived, has a unique structure that consists of a cyclic lactone ring and a long aliphatic chain . Thapsigargin primarily targets the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, which is responsible for pumping Ca2+ ions into the endoplasmic reticulum (ER) .
Wissenschaftliche Forschungsanwendungen
Intracellular Calcium Signaling
EverFluor FL Thapsigargin is widely recognized for its role in manipulating intracellular calcium signaling. It acts as a potent inhibitor of sarco-endoplasmic reticulum Ca(2+)-ATPases in mammalian cells, disrupting calcium homeostasis. This disruption is instrumental in studies focused on understanding the mechanisms of intracellular Ca2+ signaling, including store-operated Ca2+ entry and the involvement of Ca2+ stores in various cellular functions like protein synthesis or cell growth (Treiman, Caspersen, & Christensen, 1998).
Mechanism of Action on Calcium Stores
Thapsigargin's ability to discharge intracellular Ca2+ stores by inhibiting the endoplasmic reticulum Ca2(+)-ATPase has been a subject of extensive research. It acts intracellularly, inducing rapid, dose-dependent release of stored Ca2+. This action provides insights into the pharmacologically distinct Ca2+ stores in cells and aids in understanding the control mechanisms of Ca2+ homeostasis (Thastrup, Cullen, Drøbak, Hanley, & Dawson, 1990).
Impact on Various Cellular Processes
Studies have shown that thapsigargin interacts with different cellular processes. For instance, it has been found to influence root gravitropism in Arabidopsis thaliana, indicating its potential role in plant biology and signaling mechanisms (Urbina, Silva, & Meisel, 2006). Additionally, thapsigargin's impact on keratinocytes, involving Ca2+ ions and c-Jun N-Terminal Protein Kinase, suggests its role in skin biology and potentially in dermatological research (Spohn, Rössler, Philipp, Raubuch, Kitajima, Griesemer, Hoth, & Thiel, 2010).
Therapeutic Potential
Originally derived from plants used in folk medicine, thapsigargin has garnered interest for its therapeutic potential, particularly in cancer research. Its ability to induce apoptosis by inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase pump, essential for cellular viability, positions it as a novel candidate in antineoplastic therapies. However, its high toxicity to normal cells presents challenges that are being addressed through the development of less-toxic derivatives (Jaskulska, Janecka, & Gach-Janczak, 2020).
Cellular Calcium Regulation
EverFluor FL Thapsigargin is instrumental in studies investigating calcium regulation in cells like astrocytes, highlighting its role in neurobiology and the understanding of calcium signaling pathways in the central nervous system (Peuchen, Clark, & Duchen, 1996).
Wirkmechanismus
Thapsigargin raises cytosolic (intracellular) calcium concentration by blocking the ability of the cell to pump calcium into the sarcoplasmic and endoplasmic reticula . Depletion of ER calcium stores leads to ER stress and activation of the unfolded protein response . Non-resolved ER stress can cumulatively lead to cell death .
Safety and Hazards
Thapsigargin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to be stored in a well-ventilated place, with the container kept tightly closed .
Zukünftige Richtungen
Thapsigargin has been shown to be effective in preclinical and clinical studies, but its use is limited by its poor solubility and short half-life . Research is ongoing to develop less-toxic thapsigargin derivatives as novel anticancer drugs . Thapsigargin has potential to improve patient outcomes and reduce the burden of cancer worldwide .
Eigenschaften
CAS-Nummer |
216571-99-2 |
|---|---|
Produktname |
EverFluor FL Thapsigargin |
Molekularformel |
C44H57BF2N2O12 |
Molekulargewicht |
854.74 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





